2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid
Overview
Description
The compound “2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid” belongs to a class of compounds known as imidazo[2,1-b][1,3,4]thiadiazoles . These compounds have been studied for their wide range of biological properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a method was developed for the synthesis of 2,6-disubstituted-imidazo[2,1-b][1,3,4]thiadiazoles under microwave activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials .Molecular Structure Analysis
The molecular structure of these compounds can be characterized by techniques such as IR, NMR, and Mass spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the condensation of 2-amino-5-substituted-1,3,4-thiadiazoles with appropriate bromo ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the compound, while the NMR spectrum can provide information about the hydrogen and carbon atoms in the compound .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which include the compound , have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activity
Thiazole derivatives have also been reported to have analgesic (pain-relieving) and anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by pain and inflammation.
Antimicrobial and Antifungal Activity
Some imidazo[2,1-b][1,3,4]thiadiazole derivatives, which are closely related to the compound , have shown antimicrobial activity against Staphylococcus aureus and Klebsiella, and antifungal activity against Candida albicans .
Antiviral Activity
Thiazole derivatives have been found to exhibit antiviral properties . This suggests potential applications in the treatment of viral infections.
Diuretic Activity
Thiazole derivatives have been reported to have diuretic properties . Diuretics help the body get rid of excess fluid, mainly water and sodium.
Neuroprotective Activity
Thiazole derivatives have been found to exhibit neuroprotective activity . This suggests they could potentially be used in the treatment of neurodegenerative diseases.
Antitumor and Cytotoxic Activity
Thiazole derivatives have been found to exhibit antitumor and cytotoxic activities . For example, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated cytotoxicity activity on three human tumor cell lines .
Inhibition of Kinases
Imidazo[2,1-b]thiazole derivatives have been found to inhibit Raf kinases , and appropriately substituted imidazo[2,1-b]thiazoles could be developed as dual inhibitors of IGF-IR (insulin-like growth factor receptor) and EGFR (epidermal growth factor receptor) . This suggests potential applications in the treatment of diseases such as cancer, where these kinases play a key role.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various receptors and enzymes, such as the β2-adrenergic receptor .
Mode of Action
Based on its structural similarity to other imidazo[2,1-b][1,3]thiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Imidazo[2,1-b][1,3]thiazole derivatives have been associated with a broad spectrum of pharmacological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability and ability to cross biological membranes .
Result of Action
Compounds with similar structures have shown promising inhibitory activity against various cancer cell lines .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .
Future Directions
The future research directions could involve the design and development of novel molecules to treat various diseases. Given the wide range of biological properties exhibited by imidazo[2,1-b][1,3,4]thiadiazole derivatives, these compounds could be explored for their potential therapeutic applications .
properties
IUPAC Name |
2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-19-11-4-2-9(3-5-11)12-7-16-10(6-13(17)18)8-20-14(16)15-12/h2-5,7-8H,6H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOAKKILOHJUTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901206755 | |
Record name | 6-(4-Methoxyphenyl)imidazo[2,1-b]thiazole-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901206755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
68347-95-5 | |
Record name | 6-(4-Methoxyphenyl)imidazo[2,1-b]thiazole-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68347-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(4-Methoxyphenyl)imidazo[2,1-b]thiazole-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901206755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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